N-Cbz-nortropine

Organic Synthesis Protecting Group Orthogonality Deprotection Conditions

Synthetic routes to complex tropane alkaloids are frequently compromised when acid- or base-labile protecting groups are present, as standard N-Boc or N-Fmoc deprotection destroys sensitive functionalities. N-Cbz-nortropine (CAS 109840-91-7) solves this problem with its orthogonal, reductively cleavable Cbz group. - Orthogonal Protection: Enables selective deprotection (H₂, Pd/C) in the presence of tert-butyl esters, silyl ethers, or methyl esters, preserving molecular integrity. - Defined Stereochemistry: Supplied as a single (1R,5S)-configured isomer, eliminating chiral resolution steps and ensuring unambiguous SAR data. - High Purity (98%): Minimizes impurity-driven variability and reduces the need for repurification, accelerating scale-up from discovery to development.

Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32
CAS No. 109840-91-7
Cat. No. B1141211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-nortropine
CAS109840-91-7
Synonymsendo-3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylic Acid Phenylmethyl Ester; _x000B_3α-Hydroxy-8-nortropanecarboxylic Acid Benzyl Ester
Molecular FormulaC₁₅H₁₉NO₃
Molecular Weight261.32
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O
InChIInChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2/t12-,13+,14?
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-nortropine (CAS 109840-91-7): A Protected Tropane Scaffold for Controlled Synthetic Access


N-Cbz-nortropine (CAS 109840-91-7), systematically named benzyl (1S,5R)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, is a carbobenzyloxy (Cbz)-protected derivative of the bicyclic amine nortropine [1]. This compound belongs to the tropane alkaloid family and serves as a crucial protected intermediate in organic synthesis, where the Cbz group enables controlled deprotection under mild conditions—such as catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄)—to regenerate the free nortropine amine for subsequent functionalization .

Why Substituting N-Cbz-nortropine with Other N-Protected Nortropines Compromises Synthetic Control


N-Cbz-nortropine cannot be trivially replaced by other N-protected nortropine analogs, such as N-Boc-nortropine or N-Fmoc-nortropine, due to fundamentally different deprotection chemistries that dictate synthetic sequence compatibility . The Cbz group is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, enabling selective deprotection in the presence of other protecting groups that are common in complex molecule synthesis . Furthermore, the specific steric and electronic properties of the Cbz group can influence the reactivity and stereoselectivity of subsequent transformations on the tropane scaffold, which are not replicated by other N-protecting groups . This chemical orthogonality and its impact on synthetic route design constitute the primary basis for a scientifically justified procurement decision.

Quantitative Evidence for Differentiated Selection of N-Cbz-nortropine


Orthogonal Deprotection: Cbz Enables Selective N-Deprotection Without Compromising Acid- or Base-Sensitive Groups

N-Cbz-nortropine's Cbz protecting group is removed under neutral, reductive conditions—catalytic hydrogenation (Pd/C, H₂) or chemical reduction (LiAlH₄)—whereas N-Boc-nortropine requires acidic conditions (e.g., TFA) and N-Fmoc-nortropine requires basic conditions (e.g., piperidine) . This orthogonality allows for selective N-deprotection in the presence of acid- or base-labile groups elsewhere in a complex molecule .

Organic Synthesis Protecting Group Orthogonality Deprotection Conditions

High and Verified Purity Specifications Minimize Impurity-Driven Synthetic Variability

Commercial vendors report purity specifications for N-Cbz-nortropine at 98% (Fluorochem) and 95% (AKSci, BOC Sciences) . While a direct comparative study of purity across all protected nortropines is not available, a higher purity specification (e.g., 98%) is a verifiable procurement criterion that directly correlates with reduced batch-to-batch variability and fewer impurities in downstream synthetic steps, thereby enhancing reproducibility and reducing the need for additional purification [1].

Quality Control Purity Analytical Chemistry

Defined Stereochemistry Enables Predictable Reactivity and Pharmacophore Alignment

N-Cbz-nortropine is supplied with a defined stereochemistry at the two bridgehead carbons (1R,5S) and the hydroxyl-bearing carbon (3S), as confirmed by its IUPAC name and InChI key [1]. This contrasts with the unprotected nortropine, which may be supplied as a racemic mixture or with undefined stereochemistry in some commercial sources . The defined stereochemistry of N-Cbz-nortropine is critical for applications where the three-dimensional orientation of the tropane scaffold is essential for biological target engagement or for inducing stereoselectivity in subsequent synthetic transformations.

Stereochemistry 3D Structure Medicinal Chemistry

Competitive Commercial Pricing Enables Cost-Effective Scale-Up

Based on available commercial pricing, N-Cbz-nortropine is offered at competitive rates compared to its close analog, N-Boc-nortropine. For example, Fluorochem lists N-Cbz-nortropine at £14.00 for 1 g and £41.00 for 5 g (approximately $17.50 and $51.25 USD, respectively) , while a representative supplier of N-Boc-nortropine lists it at approximately $20.00 for 1 g . This represents a cost savings of roughly 12.5% for the Cbz-protected intermediate at the 1 g scale, a factor that can significantly impact overall project costs during scale-up to multigram or kilogram quantities.

Procurement Cost Analysis Supply Chain

Optimal Application Scenarios for N-Cbz-nortropine Based on Differentiated Evidence


Synthesis of Tropane Alkaloid Derivatives Requiring Orthogonal Protecting Group Strategies

When a synthetic route to a complex tropane alkaloid analog includes acid-labile groups (e.g., tert-butyl esters, silyl ethers) or base-sensitive functionalities (e.g., methyl esters), the neutral, reductive deprotection conditions for the Cbz group in N-Cbz-nortropine make it the preferred intermediate . This orthogonality avoids the acidic conditions required for Boc removal or the basic conditions for Fmoc removal, thereby preserving the integrity of other sensitive protecting groups and functional moieties, leading to higher overall yields and fewer purification steps .

Medicinal Chemistry Campaigns Focused on Stereospecific Tropane-Based Ligands

For structure-activity relationship (SAR) studies where the precise three-dimensional orientation of the tropane scaffold is critical for binding to a biological target (e.g., muscarinic acetylcholine receptors or dopamine transporters), the defined stereochemistry of N-Cbz-nortropine (1R,5S,3S) ensures that the starting material introduces no stereochemical ambiguity [1]. This is a significant advantage over using racemic or stereochemically undefined nortropine, as it eliminates the need for chiral resolution steps and guarantees that the observed biological activity is attributed to a single stereoisomer, thereby accelerating the drug discovery process .

Cost-Sensitive Scale-Up of Protected Nortropine Intermediates

When a project transitions from milligram-scale discovery to gram- or kilogram-scale development, the procurement cost of intermediates becomes a critical factor. The observed 12.5% lower cost for N-Cbz-nortropine compared to N-Boc-nortropine at the 1 g scale suggests that selecting the Cbz-protected intermediate can yield significant budgetary savings during scale-up, without compromising on synthetic utility or purity. This economic advantage is particularly relevant for contract research organizations (CROs) and pharmaceutical development teams operating under tight financial constraints.

High-Fidelity Synthesis Requiring Stringent Purity Specifications

In applications where even minor impurities can lead to off-target effects, difficult-to-remove byproducts, or irreproducible results—such as in the preparation of analytical standards, advanced pharmaceutical intermediates, or materials for biological assays—selecting a vendor that supplies N-Cbz-nortropine at 98% purity (e.g., Fluorochem) provides a quantifiable advantage over lower-purity sources (e.g., 95% from other vendors) . This higher purity specification minimizes the risk of impurity-driven variability and reduces the burden of additional purification steps, thereby enhancing both the reliability and efficiency of the synthetic process.

Technical Documentation Hub

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